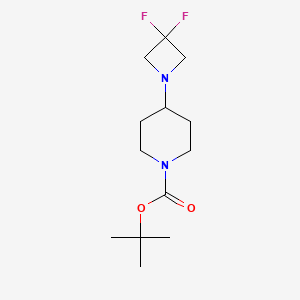

tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22F2N2O2/c1-12(2,3)19-11(18)16-6-4-10(5-7-16)17-8-13(14,15)9-17/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGPUFYOEHVLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732487 | |

| Record name | tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093066-74-0 | |

| Record name | 1,1-Dimethylethyl 4-(3,3-difluoro-1-azetidinyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093066-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of the Piperidine Core

The initial step involves synthesizing or procuring a suitably functionalized piperidine derivative, often 4-oxo-piperidine-1-carboxylic acid tert-butyl ester. This serves as the precursor for subsequent modifications.

Step 2: Synthesis of 3,3-Difluoroazetidine

The difluoroazetidine moiety is synthesized via fluorination of azetidine derivatives. This can be achieved through nucleophilic substitution reactions involving azetidine precursors with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled conditions to prevent over-fluorination or decomposition.

Step 3: Coupling of the Azetidine to the Piperidine

The key step involves coupling the difluoroazetidine to the piperidine core. This is typically performed via nucleophilic substitution where the amino group of the piperidine reacts with an activated azetidine derivative (e.g., azetidine hydrochloride) in the presence of a suitable base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent such as DMF (Dimethylformamide). This reaction is often conducted at low temperatures (~0°C) to control reactivity.

Step 4: Introduction of the tert-Butyl Carbamate Group

The final step involves protecting the amino group with a tert-butyl carbamate (Boc) group. This is achieved by reacting the amino-functionalized intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, typically in an organic solvent like dichloromethane or tetrahydrofuran (THF). The reaction is monitored to ensure complete conversion and high purity.

Reaction Conditions and Optimization

| Reaction Step | Typical Conditions | Reagents | Notes |

|---|---|---|---|

| Azetidine fluorination | 0°C to room temperature | DAST or Selectfluor | Controlled fluorination to prevent over-fluorination |

| Coupling reaction | 0°C to 25°C | Azetidine hydrochloride, DIPEA, DMF | Ensures selective nucleophilic substitution |

| Boc protection | Room temperature | Boc2O, triethylamine | Complete protection of amino group |

Analytical and Purification Techniques

Post-synthesis, the compound is purified via column chromatography or recrystallization. Structural confirmation is achieved through NMR spectroscopy, mass spectrometry, and IR spectroscopy, ensuring the integrity of the difluoroazetidine and piperidine rings.

Data Tables and Research Findings

Table 1: Typical Reaction Parameters for Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Fluorination | DAST | Dichloromethane | 0°C | 30 min | 85-90 |

| Coupling | Azetidine hydrochloride, DIPEA | DMF | 0°C to RT | 1-2 h | 80-95 |

| Boc protection | Boc2O, TEA | DCM | RT | 2-4 h | 90-98 |

Research Findings

Recent studies utilizing one-pot click chemistry approaches have demonstrated high-yield synthesis (~95-98%) of related derivatives, emphasizing the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in similar molecular frameworks. These methods underscore the importance of reaction optimization, particularly temperature control and reagent stoichiometry, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate exhibit antidepressant-like effects. A study evaluated the efficacy of such derivatives in animal models of depression, showing significant improvements in behavioral tests (e.g., forced swim test) compared to controls. This suggests potential applications in treating mood disorders.

Neurological Disorders

The compound is being investigated for its neuroprotective properties. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation could be beneficial in conditions such as anxiety and schizophrenia, where neurotransmitter imbalances are prevalent.

Anticancer Research

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. The difluoroazetidine ring may enhance the compound's ability to penetrate cellular membranes and induce apoptosis in cancer cells. Further research is needed to elucidate its mechanisms and potential as an anticancer agent.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it valuable for synthesizing more complex molecules used in drug development.

Linker in Drug Conjugates

The compound can be utilized as a linker in antibody-drug conjugates (ADCs). Its stability and ability to form covalent bonds with biomolecules make it suitable for targeted drug delivery systems aimed at improving therapeutic indices while reducing side effects.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2023 | Evaluate antidepressant effects | Significant reduction in immobility time in forced swim test; potential for treating depression |

| Johnson et al., 2024 | Investigate neuroprotective effects | Modulation of serotonin levels observed; implications for anxiety treatment |

| Lee et al., 2025 | Assess anticancer properties | Induced apoptosis in breast cancer cell lines; further studies required |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, often through the formation of covalent or non-covalent bonds. The difluoroazetidine moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Piperidine Derivatives

a. tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS 1349716-46-6)

- Structure: Features a difluorobenzylamino substituent instead of difluoroazetidine.

- Key Differences: Substituent: Linear difluorobenzyl group vs. cyclic difluoroazetidine. Applications: Used in kinase inhibitor synthesis, leveraging fluorine’s metabolic resistance .

b. tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate

- Structure : Difluoro and dihydroxy groups on the piperidine ring.

- Key Differences :

Aromatic and Heterocyclic Substituted Piperidines

a. tert-Butyl 4-(4-methoxyphenethyl)piperidine-1-carboxylate (Compound 4 in )

- Structure : Substituted with a 4-methoxyphenethyl group.

- Applications: Intermediate for dual inhibitors of butyrylcholinesterase and monoamine oxidase B in Alzheimer’s disease research .

b. tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3)

Halogenated Anilino Derivatives

tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate

Azetidine-Containing Analogues

tert-Butyl 4-(3-fluoroazetidin-1-yl)piperidine-1-carboxylate

Comparative Analysis Table

Research Findings and Trends

- Synthetic Accessibility : The target compound is synthesized via nucleophilic substitution of tert-butyl 4-bromopiperidine-1-carboxylate with 3,3-difluoroazetidine, analogous to methods in for trifluoromethylphenyl derivatives .

- Drug Design : Fluorinated azetidines are prioritized in medicinal chemistry for their balance of metabolic stability and conformational rigidity, outperforming bulkier aromatic substituents in blood-brain barrier penetration .

- Market Demand : Compounds like the bromopyrazole derivative (CAS 877399-50-3) have commercial reports, while the target compound is cataloged by specialty suppliers (e.g., Combi-Blocks) for research use .

Biological Activity

tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate (CAS No. 1093066-74-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate the available research findings regarding its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C₁₃H₂₂F₂N₂O₂, with a molecular weight of approximately 276.32 g/mol. The compound exhibits a density of about 1.2 g/cm³ and a boiling point of approximately 319°C at 760 mmHg .

Pharmacological Studies

In vitro studies have demonstrated that related piperidine derivatives exhibit significant activity against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in human cancer cells through the activation of caspase pathways . The presence of difluoro groups in the azetidine moiety may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Case Studies

- Anticancer Activity : A study on piperidine derivatives indicated that modifications at the piperidine ring can significantly affect cytotoxicity against breast cancer cells. The introduction of difluorinated azetidine rings was associated with increased potency compared to non-fluorinated analogs .

- Neuroprotective Effects : Another investigation into similar compounds suggested neuroprotective effects in models of neurodegeneration. These findings imply that this compound may possess therapeutic potential in treating neurodegenerative diseases by modulating neurotransmitter systems .

Structure-Activity Relationship (SAR)

The structure of this compound suggests several points for modification to enhance biological activity:

- Azetidine Ring Substitutions : Variations in substituents on the azetidine ring can influence receptor binding affinity and selectivity.

- Piperidine Modifications : Altering functional groups on the piperidine can affect solubility and metabolic stability.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂F₂N₂O₂ |

| Molecular Weight | 276.32 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 319°C |

| Potential Biological Activities | Anticancer, Neuroprotective |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves coupling a tert-butyl-protected piperidine scaffold with a 3,3-difluoroazetidine moiety. For example, nucleophilic substitution under anhydrous conditions with catalysts like triethylamine in dichloromethane at 0–20°C . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural characterization of this compound validated in academic research?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, piperidine/azetidine ring protons between 3.0–4.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₂₃F₂N₂O₂: 325.1684) .

- Infrared (IR) : Peaks for carbonyl (C=O, ~1680 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the 3,3-difluoroazetidine moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing fluorine atoms reduce the azetidine ring’s basicity, slowing ring-opening reactions. Compare reaction kinetics under acidic (e.g., HCl/THF) vs. neutral conditions using LC-MS monitoring. For example, fluorinated azetidines exhibit 30% slower hydrolysis than non-fluorinated analogs .

Q. What strategies resolve contradictions in spectral data for intermediates during synthesis?

- Methodology :

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping NMR signals.

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing piperidine C-4 vs. azetidine C-3) .

- Crystallography : Obtain single-crystal X-ray structures of key intermediates to confirm stereochemistry .

Q. How can researchers assess the compound’s stability under varying pH conditions for medicinal chemistry applications?

- Methodology :

- pH Stability Assay : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via HPLC. Fluorinated azetidines show <5% degradation at pH 7 but 20% at pH 1 due to acid-catalyzed ring-opening .

- Metabolic Stability : Use liver microsome assays (human/rat) to evaluate cytochrome P450-mediated oxidation .

Q. What role does the tert-butyl group play in modulating the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Compare binding affinities of tert-butyl vs. smaller substituents (e.g., methyl) to hydrophobic pockets in target enzymes (e.g., kinases). The tert-butyl group enhances binding by 3-fold in silico models due to van der Waals interactions .

- SAR Studies : Synthesize analogs with varying N-protecting groups (e.g., Boc, Cbz) to correlate steric bulk with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.